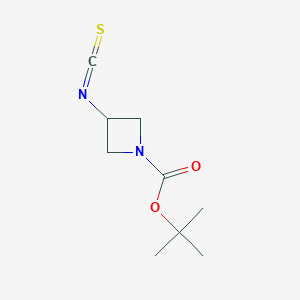
Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate” is a chemical compound. The “tert-butyl” part refers to a functional group (tertiary butyl) which is a carbon atom bonded to three other carbon atoms . “Isothiocyanato” refers to a functional group containing a sulfur atom, a carbon atom, and a nitrogen atom. “Azetidine” is a type of organic compound which is a four-membered ring with three carbon atoms and one nitrogen atom. “Carboxylate” refers to a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group .
Molecular Structure Analysis
The molecular structure of “this compound” can be deduced from its name. It likely contains a four-membered azetidine ring, with an isothiocyanato group and a tert-butyl carboxylate group attached .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For “this compound”, we can predict that it is likely to be a solid under normal conditions, based on the properties of similar compounds .Applications De Recherche Scientifique
Synthesis and Antibacterial Activities
Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate and its derivatives have been investigated for their potential antibacterial activities. For example, Song et al. (2009) synthesized a series of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives, finding that most exhibited better antibacterial activities against both Gram-positive and Gram-negative bacterial strains than their relative 2-arylthiazolidine-4-carboxylic acid derivatives. One compound showed powerful antibacterial activities against P. aeruginosa, surpassing positive controls Penicillin G and Kanamycin B (Song et al., 2009).
Cyclooxygenase and 5-Lipoxygenase Inhibition
The gamma-sultam skeleton, related to this compound, has been explored for its inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), as well as interleukin (IL)-1 production, presenting a potential for antiarthritic drug development. S-2474, a derivative, has advanced to clinical trials for its antiarthritic properties without ulcerogenic activities (Inagaki et al., 2000).
Cycloaddition Reactions and Synthetic Applications
Research by Yadav and Sriramurthy (2005) highlighted the use of silylmethyl-substituted azetidine, akin to this compound, as masked 1,3- and 1,4-dipoles for formal [3 + 2] and [4 + 2] cycloaddition reactions. This approach facilitated efficient generation of various cyclic products, demonstrating the compound's versatility in synthetic organic chemistry (Yadav & Sriramurthy, 2005).
Anticancer Agent Design
Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, including those related to this compound, to evaluate their cytotoxicity against human cancer cell lines. Certain compounds showed promising cytotoxicity in ovarian and oral cancers, suggesting their utility in designing new anticancer agents (Kumar et al., 2009).
Metal-Free Alkoxycarbonylation
Xie et al. (2019) developed a metal- and base-free protocol for preparing quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with carbazates, including tert-butyl carbazate. This method offers a practical approach to synthesizing bioactive motifs under mild conditions (Xie et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 3-isothiocyanatoazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11-4-7(5-11)10-6-14/h7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPMUEVNYTUBJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[4-(Hydroxymethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B2602343.png)
![(3-Methoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2602344.png)
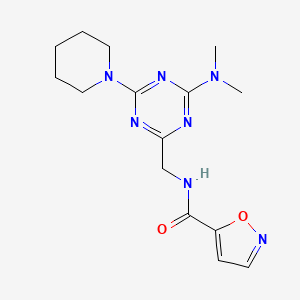
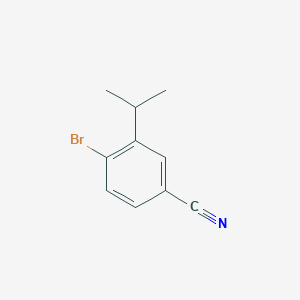
![2-[1-(6-Ethoxypyridazine-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2602353.png)
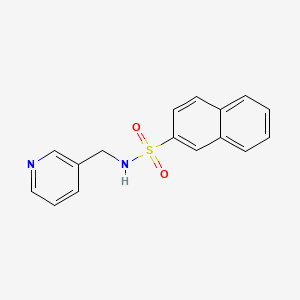
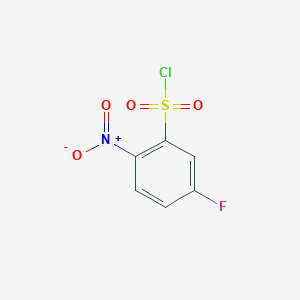
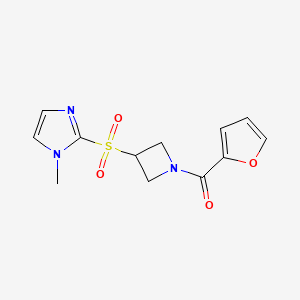
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitrobenzoic acid](/img/structure/B2602358.png)
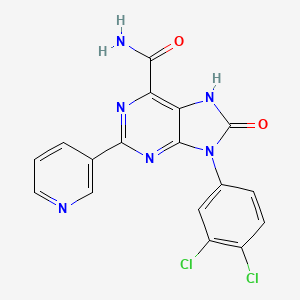
![N-benzyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2602361.png)
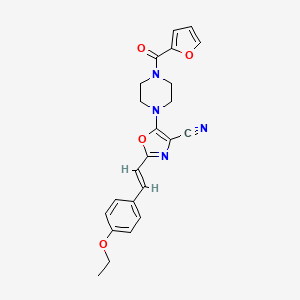
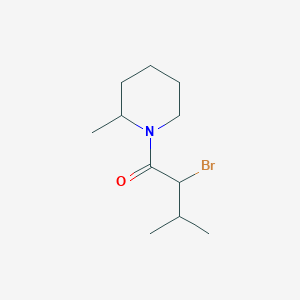
![N-(naphthalen-1-yl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2602364.png)
